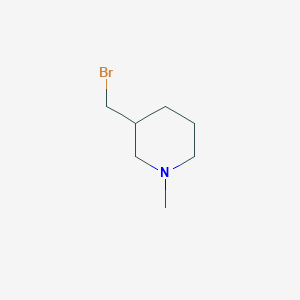

3-(Bromomethyl)-1-methylpiperidine

Beschreibung

Significance of Piperidine (B6355638) Derivatives in Contemporary Organic Chemistry

Piperidine, a six-membered heterocyclic amine, and its derivatives are fundamental building blocks in modern organic synthesis. nih.govnih.gov The piperidine ring is a prevalent structural feature in a vast number of pharmaceuticals and naturally occurring alkaloids. nih.govijnrd.orgwikipedia.org This prevalence is attributed to the unique conformational properties of the piperidine scaffold and its ability to interact with biological targets. wisdomlib.org

Derivatives of piperidine exhibit a wide spectrum of pharmacological activities, including analgesic, antipsychotic, anti-inflammatory, anti-cancer, and antiviral properties. nih.govijnrd.org For instance, many piperidine derivatives are investigated as potential inhibitors for various enzymes and as ligands for receptors in the central nervous system. wisdomlib.org The ability to readily modify the piperidine ring at various positions allows for the fine-tuning of a molecule's biological activity and physical properties, making it a privileged scaffold in drug discovery and development. nih.gov Beyond pharmaceuticals, piperidine and its derivatives are also utilized as catalysts, solvents, and intermediates in the synthesis of agrochemicals and specialty chemicals. ijnrd.orgwikipedia.org

Role of Brominated Heterocycles as Key Synthetic Precursors

Brominated heterocyclic compounds are highly valuable intermediates in organic synthesis. The presence of a bromine atom on a heterocyclic ring provides a reactive "handle" for a wide array of chemical transformations. nih.gov The carbon-bromine bond can be readily cleaved and replaced by other functional groups through various cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, which are fundamental for the construction of complex molecular architectures. nih.gov

Furthermore, the bromine atom can activate the heterocyclic ring towards nucleophilic substitution reactions or serve as a site for metallation, creating organometallic reagents that can then react with a variety of electrophiles. researchgate.net This versatility makes brominated heterocycles indispensable precursors for the synthesis of a diverse range of functionalized molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. nih.govorganic-chemistry.org The strategic introduction of a bromine atom onto a heterocyclic core is a common and powerful strategy in multistep organic synthesis.

Overview of 3-(Bromomethyl)-1-methylpiperidine as a Core Synthetic Structure

This compound is a chemical compound that embodies the synthetic utility of both piperidine derivatives and brominated heterocycles. It features a piperidine ring with a methyl group attached to the nitrogen atom and a reactive bromomethyl group at the 3-position. This specific arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecules.

The presence of the bromomethyl group (-CH2Br) makes the compound susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups at this position. This reactivity is a key feature that defines its role as a core synthetic structure. For example, the bromine can be displaced by nucleophiles such as amines, thiols, and azides. The piperidine ring itself provides a robust scaffold that can be further modified if desired.

The compound serves as a precursor in the synthesis of various chemical entities, including potential therapeutic agents. For instance, it has been noted as a precursor in the synthesis of the antipsychotic drug Pecazine. The reactivity of the bromomethyl group allows for the construction of more elaborate molecular frameworks, making this compound a versatile intermediate in medicinal chemistry and organic synthesis.

Below are some of the key physical and chemical properties of this compound and its hydrobromide salt:

| Property | Value |

| Chemical Formula | C₇H₁₄BrN |

| Molecular Weight | 192.1 g/mol |

| CAS Number | 41886-04-8 |

| Boiling Point | 215–220°C (decomposes) |

| InChI Key | VZYZKPJAXWDZFT-UHFFFAOYSA-N |

| Property (Hydrobromide Salt) | Value |

| Chemical Formula | C₇H₁₅Br₂N |

| Molecular Weight | 273.01 g/mol |

| CAS Number | 89796-23-6 |

| Form | Solid |

The following table provides a summary of the key spectroscopic data for this compound:

| Spectroscopic Technique | Key Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.45–3.25 (m, 2H, N–CH₂–C); δ 2.90 (s, 3H, N–CH₃); δ 2.35 (d, J = 7.2 Hz, 2H, CH₂Br); δ 1.80–1.40 (m, 6H, piperidine ring) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 54.2 (N–CH₃); δ 44.8 (C3); δ 33.1 (CH₂Br); δ 25.5–22.3 (piperidine carbons) |

| Infrared Spectroscopy (IR) | Key absorptions (cm⁻¹): 2850–2960 (C–H stretch, CH₂Br); 1445 (C–N stretch); 560 (C–Br bend) |

| Mass Spectrometry (MS) | Fragmentation pattern (EI, 70 eV): m/z 192 [M]⁺ (5%); m/z 113 [M–Br]⁺ (100%); m/z 86 [C₅H₁₀N]⁺ (45%) |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(bromomethyl)-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN/c1-9-4-2-3-7(5-8)6-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYZKPJAXWDZFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromomethyl 1 Methylpiperidine

Direct Bromination Approaches

Direct bromination methods aim to introduce the bromine atom in a single key step, often leveraging the reactivity of specific C-H bonds under radical conditions or by replacing a hydroxyl group.

The synthesis of 3-(Bromomethyl)-1-methylpiperidine via a radical pathway necessitates a precursor that already contains a methyl group at the 3-position, namely 1,3-dimethylpiperidine. The reaction, known as a free-radical halogenation, selectively replaces a hydrogen atom on the 3-methyl group with a bromine atom. This process is favored for its directness but requires careful control to achieve the desired regioselectivity.

The Wohl-Ziegler reaction is a standard method for this type of transformation, utilizing N-Bromosuccinimide (NBS) as the bromine source. wikipedia.orgmissouri.edu NBS is a crystalline solid that provides a low, constant concentration of molecular bromine (Br₂) during the reaction, which helps to suppress competing ionic side reactions. masterorganicchemistry.com The reaction is initiated using either ultraviolet (UV) light or a radical initiator. wikipedia.org Common radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide. wikipedia.orgmissouri.edu The reaction is typically performed in an inert, anhydrous solvent, with carbon tetrachloride (CCl₄) being a classic choice, though less hazardous solvents are now preferred. wikipedia.orgmissouri.edu Maintaining anhydrous conditions is crucial, as the presence of water can lead to the hydrolysis of the desired product. missouri.edu

| Parameter | Optimized Condition | Purpose |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂ for radical substitution. |

| Initiator | AIBN or Benzoyl Peroxide / UV Light | Generates initial radicals to start the chain reaction. |

| Solvent | Anhydrous Carbon Tetrachloride (CCl₄) | Inert medium for the reaction. |

| Temperature | Reflux | Provides energy to initiate and sustain the radical chain reaction. |

The free-radical bromination proceeds through a well-established chain reaction mechanism consisting of three distinct stages: initiation, propagation, and termination.

Initiation: The reaction begins with the homolytic cleavage of the initiator (e.g., AIBN) or the weak N-Br bond in NBS under the influence of heat or light. This generates a small number of initial radicals. These radicals can then react with trace amounts of HBr to produce bromine radicals (Br•), which are the key chain-carrying species. masterorganicchemistry.com

Propagation: This stage consists of two repeating steps. First, a bromine radical abstracts a hydrogen atom from the methyl group at the 3-position of the piperidine (B6355638) ring. This is the rate-determining step and forms a stable tertiary alkyl radical and a molecule of hydrogen bromide (HBr). Second, this newly formed alkyl radical reacts with a molecule of Br₂ (generated from the reaction of NBS and HBr) to yield the final product, this compound, and another bromine radical. masterorganicchemistry.com This new bromine radical can then participate in another cycle of the propagation phase, continuing the chain reaction. masterorganicchemistry.com

Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical species. This can occur in several ways, such as the combination of two bromine radicals to form Br₂, an alkyl radical with a bromine radical, or two alkyl radicals coupling together.

Regioselectivity in radical bromination is governed by the relative stability of the potential carbon radical intermediates. youtube.com The stability order is tertiary > secondary > primary. In the case of 1,3-dimethylpiperidine, hydrogen abstraction can potentially occur at the N-methyl group (primary), the ring carbons (secondary), or the C-3 methyl group (primary). However, bromination with NBS is highly selective for weaker C-H bonds, such as those that are allylic or benzylic. missouri.edu For a simple alkane structure, the reaction preferentially occurs at the most substituted carbon that can form the most stable radical. youtube.com Therefore, achieving high selectivity for the 3-methyl group over the various secondary positions on the ring and the N-methyl group can be challenging and may result in a mixture of products. If a chiral center exists at the 3-position, the reaction will likely produce a racemic mixture of stereoisomers, as the intermediate carbon radical is typically planar.

Several side reactions can occur during the radical bromination of 1,3-dimethylpiperidine, leading to the formation of undesired byproducts.

Overbromination: The product, this compound, can potentially undergo a second bromination to form a dibrominated product. This can be minimized by using a molar ratio where the substrate is in excess relative to NBS.

Ring-Bromination: Bromination can occur at other positions on the piperidine ring, particularly the secondary carbons at positions 2, 4, 5, and 6, leading to a mixture of isomeric bromopiperidines. The selectivity depends on the relative rates of hydrogen abstraction from these different sites.

N-Methyl Bromination: The methyl group attached to the nitrogen can also undergo radical bromination.

To minimize these undesired reactions, it is crucial to use freshly recrystallized NBS, as impurities can affect the reaction's course. missouri.edu Maintaining strict anhydrous conditions and controlling the reaction temperature are also key strategies to improve the yield of the desired 3-(bromomethyl) product. missouri.edu

An alternative and often more selective method for synthesizing this compound involves the conversion of the corresponding alcohol, (1-methylpiperidin-3-yl)methanol. This approach is a standard nucleophilic substitution reaction where the hydroxyl group is transformed into a good leaving group and subsequently displaced by a bromide ion.

Common reagents for this transformation include phosphorus tribromide (PBr₃) and hydrobromic acid (HBr). When using PBr₃, the reaction is typically carried out in an inert solvent such as dichloromethane (DCM) at controlled temperatures, often starting at 0 °C and allowing the mixture to warm to room temperature. The mechanism involves the activation of the hydroxyl group by phosphorus tribromide, followed by an Sₙ2 attack by the bromide ion, which displaces the activated oxygen and forms the desired alkyl bromide. This method generally offers high yields and avoids the regioselectivity issues associated with radical bromination.

| Parameter | Reagent/Condition | Mechanism |

| Starting Material | (1-methylpiperidin-3-yl)methanol | Precursor with the required carbon skeleton and functional group. |

| Brominating Agent | Phosphorus Tribromide (PBr₃) | Converts the hydroxyl group into a good leaving group. |

| Solvent | Dichloromethane (DCM) | Inert solvent for the reaction. |

| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes side reactions. |

Bromination of Hydroxymethyl Precursors

Conversion of 3-(Hydroxymethyl)-1-methylpiperidine to Bromomethyl Derivative

The foundational step in these synthetic routes involves the activation of the primary alcohol, 3-(Hydroxymethyl)-1-methylpiperidine, to facilitate its displacement by a bromide ion. The hydroxyl group is a poor leaving group, and therefore, its conversion into a more reactive intermediate is essential for the substitution reaction to proceed efficiently.

Utilization of Phosphorus Tribromide (PBr₃) and Hydrobromic Acid (HBr)

Phosphorus Tribromide (PBr₃): This reagent is a widely used and effective choice for converting primary and secondary alcohols to their corresponding alkyl bromides. The reaction proceeds via an Sₙ2 mechanism, which involves the backside attack of the bromide ion on the activated alcohol intermediate. This mechanism is particularly advantageous as it typically occurs with inversion of configuration at the stereocenter, if one is present, and minimizes the likelihood of carbocation rearrangements that can occur with other methods.

Hydrobromic Acid (HBr): Concentrated hydrobromic acid can also be employed for the bromination of alcohols. The reaction with primary alcohols, such as 3-(Hydroxymethyl)-1-methylpiperidine, generally follows an Sₙ2 pathway. The acidic conditions protonate the hydroxyl group, converting it into a good leaving group (water), which is then displaced by the bromide ion.

Reaction Conditions and Selectivity Considerations in Substitution Reactions

The choice of reagents and the careful control of reaction conditions are paramount to ensure high selectivity and yield of this compound. For the conversion of 3-(Hydroxymethyl)-1-methylpiperidine, typical conditions involve the use of solvents such as dichloromethane or tetrahydrofuran. To minimize side reactions, the temperature is often maintained between 0 and 20°C. The reaction time can vary from 1 to 4 hours.

Selectivity: A key consideration in these substitution reactions is achieving high selectivity for the desired bromomethyl product. The Sₙ2 mechanism favored by both PBr₃ and HBr with primary alcohols ensures that the reaction is generally regioselective, with the bromide replacing the hydroxyl group at the primary carbon. This avoids the formation of rearranged products that can be a concern with reactions proceeding through carbocation intermediates.

| Reagent | Typical Solvents | Temperature Range (°C) | General Reaction Time (hours) |

| PBr₃ | Dichloromethane, Tetrahydrofuran | 0 - 20 | 1 - 4 |

| HBr | - | Varies | Varies |

Advanced Synthetic Techniques

To address the demands of modern chemical synthesis for improved efficiency, safety, and scalability, advanced techniques such as continuous flow synthesis and one-pot multicomponent reactions are being explored for the preparation of piperidine derivatives.

Continuous Flow Synthesis for Enhanced Scalability and Control

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are exothermic or involve hazardous reagents. In the context of producing this compound, a continuous flow setup would allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control can lead to improved yields, higher purity, and a safer manufacturing process. While specific protocols for the continuous flow synthesis of this compound are not extensively detailed in publicly available literature, the principles of flow chemistry are well-suited for the bromination of alcohols. Such a process would typically involve pumping a solution of 3-(Hydroxymethyl)-1-methylpiperidine and the brominating agent through a heated or cooled reaction coil, allowing for rapid heat exchange and mixing.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel, avoiding the need for isolation of intermediates. While a specific one-pot MCR for the direct synthesis of this compound is not prominently described, the development of such a process would be a significant advancement. Conceptually, a one-pot reaction could be designed to form the piperidine ring and introduce the bromomethyl functionality in a sequential or tandem manner. For instance, a reaction could be envisioned that combines a suitable amine, an aldehyde, and a brominated building block to construct the desired product in a single operation. Research into one-pot syntheses of highly functionalized piperidines is an active area, with various methodologies being developed that could potentially be adapted for the synthesis of this specific compound.

Optimization of Synthetic Yields and Purity

The optimization of synthetic protocols for this compound is crucial for its practical application. Key parameters that are typically fine-tuned to maximize yield and purity include:

Stoichiometry of Reagents: The molar ratio of the brominating agent (PBr₃ or HBr) to the starting alcohol is a critical factor. An excess of the brominating agent can lead to the formation of byproducts, while an insufficient amount will result in incomplete conversion.

Temperature Control: As with many chemical reactions, temperature plays a vital role. Lower temperatures are generally preferred for the Sₙ2 reaction to minimize side reactions such as elimination or the formation of ethers.

Reaction Time: The duration of the reaction needs to be sufficient to ensure complete conversion of the starting material but not so long as to promote the degradation of the product.

Work-up and Purification: A well-designed work-up procedure is essential to remove unreacted reagents and byproducts. Purification techniques such as distillation or chromatography are then employed to isolate the final product with high purity.

By systematically adjusting these parameters, it is possible to develop a robust and efficient synthesis of this compound with high yield and purity, suitable for its intended applications in research and development.

Influence of Solvent Systems and Temperature Profiles

The choice of solvent and the operational temperature are pivotal in directing the outcome of the bromination of 3-(hydroxymethyl)-1-methylpiperidine. The polarity and boiling point of the solvent can significantly affect reaction rates and the solubility of reactants and intermediates, while temperature control is crucial for minimizing side reactions and ensuring the stability of the desired product.

A common method for this transformation involves the use of phosphorus tribromide (PBr₃) as the brominating agent. Research into analogous reactions suggests that chlorinated solvents are often favored for their inertness and ability to facilitate the reaction. For instance, in a related synthesis, dichloromethane (DCM) was utilized as the solvent, and the reaction was conducted at a controlled temperature of 0 °C. This low temperature is typically employed to manage the exothermic nature of the reaction between the alcohol and phosphorus tribromide, thereby preventing potential degradation of the starting material and product.

The interplay between solvent choice and temperature is critical for optimizing the yield and purity of this compound. While specific comparative studies on a range of solvents for this particular synthesis are not extensively documented in publicly available literature, general principles of organic synthesis suggest that solvents like tetrahydrofuran (THF) could also be viable alternatives. The selection would depend on factors such as reagent solubility, ease of work-up, and the desired reaction kinetics. Higher temperatures, while potentially increasing the reaction rate, also elevate the risk of side product formation, such as elimination products or over-bromination. Therefore, maintaining a stable and controlled low-temperature profile is a key strategy for a successful synthesis.

Interactive Data Table: Effect of Solvent and Temperature on Yield

| Solvent System | Temperature (°C) | Reported Yield (%) |

| Dichloromethane | 0 | Data not available |

| Tetrahydrofuran | 0 | Data not available |

| Diethyl Ether | 0 | Data not available |

| Acetonitrile | 0 | Data not available |

Stoichiometric Control and Reaction Time Parameters

The precise control of reactant stoichiometry and the duration of the reaction are fundamental to maximizing the conversion of the starting material while minimizing the formation of impurities. In the bromination of alcohols with phosphorus tribromide, the molar ratio of the reactants directly influences the efficiency of the hydroxyl group substitution.

For the synthesis of a similar bromomethylated compound, a stoichiometric ratio of 0.5 equivalents of phosphorus tribromide relative to the alcohol precursor was employed. unisi.it This suggests that not all three bromine atoms of the PBr₃ molecule are intended to react with the alcohol, a common strategy to control the reactivity and prevent the formation of phosphorous acid byproducts that can complicate the purification process. The dropwise addition of the brominating agent is a standard procedure to maintain control over the reaction exotherm and ensure a localized excess of the reagent is avoided.

Reaction time is another critical parameter that must be optimized. A reaction time of 2 hours at room temperature has been reported for a comparable synthesis. unisi.it An insufficient reaction time may lead to incomplete conversion of the starting material, resulting in a lower yield. Conversely, an excessively long reaction time can increase the likelihood of side reactions and product degradation, particularly if the reaction mixture is not maintained at the optimal temperature. The progress of the reaction is typically monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of maximum product formation and to decide the appropriate time for quenching the reaction and proceeding with the work-up.

Interactive Data Table: Impact of Stoichiometry and Reaction Time on Product Conversion

| PBr₃ (equivalents) | Reaction Time (hours) | Conversion Rate (%) |

| 0.4 | 1 | Data not available |

| 0.5 | 2 | Data not available |

| 0.6 | 3 | Data not available |

| 0.5 | 4 | Data not available |

Chemical Reactivity and Transformation Pathways of 3 Bromomethyl 1 Methylpiperidine

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions for 3-(bromomethyl)-1-methylpiperidine, where the bromide ion, a good leaving group, is displaced by a nucleophile. libretexts.org This process enables the introduction of diverse functional groups onto the piperidine (B6355638) scaffold. The general scheme for a nucleophilic substitution reaction can be represented as follows:

Nu:⁻ + R-Br → R-Nu + Br⁻

Where Nu:⁻ represents a nucleophile and R-Br is this compound.

Reactions with Nitrogen-based Nucleophiles (e.g., Amines, Azides, Thiocyanates)

The reaction of this compound with nitrogen-based nucleophiles provides a direct route to various nitrogen-containing piperidine derivatives.

Amines: Primary and secondary amines can displace the bromide to form the corresponding substituted aminomethylpiperidines. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen bromide formed as a byproduct. This approach is fundamental in the synthesis of more complex molecules, including those with potential biological activity. researchgate.netresearchgate.net

Azides: The azide (B81097) ion (N₃⁻) is an effective nucleophile that readily displaces the bromide to yield 3-(azidomethyl)-1-methylpiperidine. masterorganicchemistry.com This azide derivative is a versatile intermediate. For instance, the azide group can be subsequently reduced to a primary amine. This two-step process, involving substitution with azide followed by reduction, offers a reliable method for the synthesis of (1-methylpiperidin-3-yl)methanamine. masterorganicchemistry.comnih.gov

Thiocyanates: The thiocyanate (B1210189) ion (SCN⁻) can act as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. The reaction of 2-(bromomethyl)-1,3-thiaselenole with ammonium (B1175870) thiocyanate has been shown to result in rearrangement products, highlighting the complex reactivity that can sometimes be observed with ambident nucleophiles like thiocyanate. researchgate.net While specific studies on this compound were not found, similar reactivity principles would apply.

Table 1: Reactions with Nitrogen-based Nucleophiles

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Amine | R₂NH | 3-((Dialkylamino)methyl)-1-methylpiperidine |

| Azide | Sodium Azide (NaN₃) | 3-(Azidomethyl)-1-methylpiperidine |

| Thiocyanate | Ammonium Thiocyanate (NH₄SCN) | 3-(Thiocyanatomethyl)-1-methylpiperidine |

Reactions with Sulfur-based Nucleophiles (e.g., Thiols)

Sulfur-based nucleophiles, such as thiols (R-SH) and their corresponding thiolates (R-S⁻), are potent nucleophiles that react efficiently with this compound. These reactions lead to the formation of thioethers. For example, in a related reaction, various dithiocarbamate (B8719985) derivatives have been reacted with a bromomethyl-containing benzofuran (B130515) core under SN2 conditions to yield the target compounds. acs.org This demonstrates the utility of sulfur nucleophiles in forming carbon-sulfur bonds.

Reactions with Oxygen-based Nucleophiles (e.g., Alkoxides)

Oxygen-based nucleophiles, such as alkoxides (RO⁻) and hydroxides (OH⁻), can also participate in substitution reactions with this compound to form ethers and alcohols, respectively. The reaction with an alkoxide, for instance, would yield a 3-(alkoxymethyl)-1-methylpiperidine derivative. These reactions are a common strategy in organic synthesis for the formation of ether linkages. libretexts.org

Formation of Quaternary Ammonium Salts

The nitrogen atom of the piperidine ring in this compound is a tertiary amine and can itself act as a nucleophile. In the presence of an alkylating agent, this nitrogen can be further alkylated to form a quaternary ammonium salt. However, a more common reaction involving this substrate is the reaction with other tertiary amines to form quaternary ammonium salts where the this compound moiety is the new substituent on the amine.

Reduction Reactions

The bromomethyl group of this compound can be reduced to a methyl group.

Catalytic and Stoichiometric Reduction of the Bromomethyl Group

The carbon-bromine bond in the bromomethyl group can be cleaved and replaced with a carbon-hydrogen bond through reduction. This transformation can be achieved using various reducing agents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This is a clean and efficient method for dehalogenation.

Stoichiometric Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can also be used to reduce the bromomethyl group. For instance, the reduction of an oxime with a NiCl₂-NaBH₄ system has been reported, though it presented challenges with impurities and workup. researchgate.net These reagents provide a hydrogen source (hydride ion, H⁻) that displaces the bromide ion. The choice of reducing agent can depend on the presence of other functional groups in the molecule.

The successful reduction of the bromomethyl group results in the formation of 3,1-dimethylpiperidine.

Table 2: Reduction of this compound

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | 3,1-Dimethylpiperidine |

| Stoichiometric Reduction | LiAlH₄ or NaBH₄ | 3,1-Dimethylpiperidine |

Oxidation Reactions

The chemical reactivity of this compound extends to oxidation reactions, which primarily target the tertiary amine functionality within the piperidine ring.

The nitrogen atom in the 1-position of the piperidine ring is susceptible to oxidation, leading to the formation of this compound N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). thieme-connect.de The resulting N-oxide introduces a highly polar N⁺-O⁻ functional group, which can significantly alter the molecule's physical properties and biological activity. nih.gov

The formation of N-oxides is a well-established metabolic pathway for many tertiary amine-containing drugs. researchgate.net While the N-oxide of this compound itself is not extensively studied for its biological role, the N-oxide moiety is known to be a feature in various therapeutically active compounds. nih.gov In some instances, N-oxides can act as prodrugs, being reduced back to the parent tertiary amine in vivo. google.com The N-oxide functionality can also serve as a bioisostere for other chemical groups, influencing drug-receptor interactions. nih.gov

The oxidation process can be influenced by the steric and electronic environment around the nitrogen atom. The reaction conditions, including the choice of oxidant and solvent, play a crucial role in the efficiency of N-oxide formation and the prevention of potential side reactions.

Intramolecular Cyclization Reactions

The presence of both a nucleophilic nitrogen and an electrophilic bromomethyl group within the same molecule allows this compound to undergo intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

Intramolecular cyclization of this compound can lead to the formation of indolizidine derivatives. This transformation involves the nucleophilic attack of the piperidine nitrogen onto the electrophilic carbon of the bromomethyl group, resulting in the formation of a new carbon-nitrogen bond and the closure of a five-membered ring fused to the existing six-membered piperidine ring. This process is a type of intramolecular nucleophilic substitution.

While direct examples of this specific cyclization are not extensively detailed in the provided search results, the principle is well-established in heterocyclic chemistry. For instance, similar intramolecular cyclizations of related brominated pyrrolidine (B122466) derivatives are known to form bicyclic aziridinium (B1262131) intermediates, which can then rearrange to form piperidine-based structures. researchgate.net

Radical intramolecular cyclizations offer another pathway for the transformation of this compound. researchgate.net These reactions are typically initiated by the formation of a radical at the bromomethyl position, often using radical initiators like azobisisobutyronitrile (AIBN) in the presence of a reducing agent such as a tin hydride. researchgate.netnih.gov The resulting radical can then attack an unsaturated bond within the molecule or another part of the molecule to form a new ring.

While specific examples of radical cyclizations starting directly from this compound are not explicitly detailed, the methodology is broadly applicable to similar substrates. researchgate.netthieme-connect.dersc.org For example, radical cyclization of N-arylacrylamides with alkyl bromides, a related process, has been shown to be an effective method for constructing complex heterocyclic scaffolds. rsc.org These types of reactions can be highly regioselective and stereoselective, providing a powerful tool for the synthesis of complex natural products and other biologically active molecules. researchgate.netnih.govbeilstein-journals.org

Cross-Coupling Methodologies for Derivatization

The bromomethyl group in this compound serves as a versatile handle for derivatization through various cross-coupling reactions, enabling the formation of new carbon-carbon bonds. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful synthetic tools for forming carbon-carbon bonds and are widely used in medicinal chemistry and materials science. nih.govyoutube.comyoutube.com this compound, with its reactive C(sp³)-Br bond, can participate as an electrophilic coupling partner in these reactions. nih.gov

Negishi Coupling:

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form C(sp³)-C(sp²) bonds. wikipedia.orgnih.gov In the context of this compound, a Negishi coupling would involve its reaction with an organozinc compound (e.g., an arylzinc or vinylzinc reagent) in the presence of a palladium catalyst to form a new carbon-carbon bond at the methylene (B1212753) position. The general mechanism involves oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, reacting an organohalide with an organoboron compound (typically a boronic acid or boronic ester) in the presence of a base. libretexts.orgorganic-chemistry.orgyoutube.com This reaction is valued for the stability and low toxicity of the boronic acid reagents. organic-chemistry.org this compound can be coupled with various aryl- or vinylboronic acids to introduce diverse substituents. The catalytic cycle is similar to the Negishi coupling, involving oxidative addition, transmetalation (facilitated by the base), and reductive elimination. organic-chemistry.org The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. nih.govresearchgate.netdoi.org

Table of Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Key Features |

| Negishi Coupling | Organozinc (R-ZnX) | Pd(0) or Ni(0) complex (e.g., Pd(PPh₃)₄) wikipedia.org | High functional group tolerance, effective for C(sp³)-C(sp²) bond formation. wikipedia.orgnih.gov |

| Suzuki-Miyaura Coupling | Organoboron (R-B(OH)₂) | Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., PCy₃), and a base (e.g., Cs₂CO₃) nih.gov | Stable and non-toxic boron reagents, mild reaction conditions. organic-chemistry.orgnih.gov |

Nickel-Catalyzed Cross-Electrophile Coupling Reactions

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful method for the formation of carbon-carbon bonds, offering an alternative to traditional cross-coupling reactions that typically require the pre-formation of organometallic nucleophiles. d-nb.infonih.gov This strategy directly couples two distinct electrophiles, such as an alkyl halide and an aryl halide, in the presence of a nickel catalyst and a stoichiometric reductant. d-nb.info

For a substrate like this compound, this reaction pathway would enable the formation of a C(sp³)–C(sp²) bond, connecting the piperidine moiety to an aromatic or heteroaromatic ring system. The general mechanism, while still a subject of detailed investigation, is understood to involve the formation of an alkyl radical from the alkyl halide and an organonickel intermediate from the aryl halide. orgsyn.org These species then combine and undergo reductive elimination to yield the cross-coupled product. orgsyn.org

The success of these reactions hinges on the careful selection of the catalyst system and reaction conditions to promote the desired cross-coupling over undesired homocoupling of either electrophile. d-nb.info Key components of these reactions typically include:

Nickel Pre-catalyst : Salts like NiCl₂ or NiI₂ are commonly used. d-nb.infonih.gov

Ligand : Bidentate ligands, such as 4,4'-disubstituted 2,2'-bipyridines (e.g., DTBBPy) or phosphine-based ligands, are crucial for stabilizing the nickel catalyst and modulating its reactivity. d-nb.info

Reductant : A stoichiometric amount of a metal reductant, typically manganese (Mn) or zinc (Zn) powder, is required to drive the catalytic cycle. d-nb.info

Solvent : Aprotic polar solvents like dimethylformamide (DMF) or 1,3-dimethyl-2-imidazolidinone (B1670677) (DMPU) are often employed. d-nb.infonih.gov

While specific examples detailing the cross-electrophile coupling of this compound are not extensively documented in dedicated studies, the general applicability of the methodology to a wide range of primary alkyl bromides and aryl halides suggests its feasibility. d-nb.infonih.gov A representative transformation is outlined in the table below.

Table 1: Representative Nickel-Catalyzed Cross-Electrophile Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Reductant | Solvent | Product | Ref. |

|---|

Amination of Related Bromides

The bromomethyl group of this compound is highly susceptible to nucleophilic substitution, particularly with amine nucleophiles. This reaction, typically proceeding via an Sₙ2 mechanism, provides a direct route to synthesize 3-(aminomethyl)-1-methylpiperidine derivatives, which are important structural motifs in pharmacologically active compounds. ucalgary.ca

The reaction involves the attack of a nucleophilic amine (such as ammonia, a primary amine, or a secondary amine) on the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. youtube.comyoutube.com

A common challenge in the amination of alkyl halides is the potential for over-alkylation, as the newly formed amine product can itself act as a nucleophile and react with another molecule of the alkyl halide. sigmaaldrich.com To achieve mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the aminating agent (e.g., ammonia).

The synthesis of the resulting product, 1-methyl-3-(aminomethyl)piperidine, and its derivatives is a key transformation. chemicalbook.com The general conditions for such a nucleophilic substitution are presented below.

Table 2: Representative Amination via Nucleophilic Substitution

| Reactant | Reagent | Solvent | Reaction Type | Product | Ref. |

|---|---|---|---|---|---|

| This compound | Ammonia (NH₃) | Ethanol | Sₙ2 Nucleophilic Substitution | 3-(Aminomethyl)-1-methylpiperidine | youtube.comyoutube.com |

Applications of 3 Bromomethyl 1 Methylpiperidine As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecular Architectures

3-(Bromomethyl)-1-methylpiperidine serves as a crucial building block in the synthesis of more complex molecules. Its utility stems from the presence of a reactive bromomethyl group attached to a piperidine (B6355638) ring. The piperidine ring itself is a significant heterocyclic framework in many biologically active compounds. The bromomethyl group provides a site for various chemical transformations, particularly nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functional groups and the extension of the molecular structure, making it a valuable starting material in medicinal chemistry and material science.

The strategic placement of the bromomethyl group at the 3-position of the N-methylated piperidine ring influences the steric and electronic properties of the molecule, guiding its reactivity in subsequent synthetic steps. This specific arrangement is instrumental in constructing intricate molecular architectures with defined stereochemistry, which is often a critical factor for biological activity.

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The chemical scaffold of this compound is a key component in the development of various pharmacologically active compounds. The piperidine moiety is a common feature in numerous pharmaceuticals, and the reactive bromomethyl group allows for its incorporation into a wide range of drug candidates.

Development of Enzyme Inhibitors and Receptor Ligands

This compound is utilized in the creation of biologically active molecules, including enzyme inhibitors and receptor ligands. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biological targets like enzymes, which can lead to their inhibition. Modifications to the piperidine structure can result in derivatives with significant enzyme inhibition properties. For instance, small molecules with bromine substitutions have been investigated for their potential to disrupt protein-protein interactions, a mechanism relevant in cancer therapy.

Incorporation into Antipsychotic Agents (e.g., Pecazine Derivatives)

This compound is a known precursor in the synthesis of the antipsychotic agent Pecazine. Pecazine, a phenothiazine (B1677639) derivative, historically saw use in the treatment of psychotic disorders. The synthesis of Pecazine and its derivatives often involves the alkylation of a phenothiazine nucleus with a piperidine-containing side chain, for which this compound can serve as a key intermediate.

Synthesis of Novel Analogs of Known Therapeutic Agents

The versatility of this compound allows for its use in creating new analogs of existing therapeutic agents. By reacting it with various nucleophiles, chemists can introduce a wide array of functional groups, leading to the generation of libraries of novel compounds. These new molecules can then be screened for improved pharmacological properties, such as enhanced efficacy, better selectivity, or a more favorable side-effect profile compared to the original drug.

Intermediate in the Synthesis of Agrochemicals

Beyond pharmaceuticals, this compound also finds application as an intermediate in the synthesis of agrochemicals. The piperidine ring is a structural motif present in some pesticides and herbicides. The ability to functionalize the piperidine core through the bromomethyl group allows for the development of new agrochemical candidates with potentially improved activity and environmental profiles.

Production of Advanced Specialty Chemicals and Functional Materials

The reactivity of this compound makes it a valuable intermediate in the production of specialty chemicals and functional materials. The introduction of the 1-methyl-3-piperidylmethyl moiety can impart specific properties to a larger molecule, such as altered solubility, basicity, or conformational rigidity. These attributes can be tailored for applications in areas like polymer chemistry, catalysis, and the development of materials with unique optical or electronic properties.

Development of Anion Exchange Membranes (AEMs) for Electrochemical Applications

Anion exchange membranes (AEMs) are critical components in electrochemical devices such as fuel cells and water electrolyzers. The performance and durability of these devices are highly dependent on the properties of the AEM, particularly its ionic conductivity and chemical stability in alkaline environments. Research has increasingly focused on developing AEMs with robust cationic groups that can withstand these harsh conditions.

The N-methylpiperidinium cation has emerged as a promising functional group for AEMs due to its demonstrated high alkaline stability compared to more traditional quaternary ammonium (B1175870) salts like benzyltrimethylammonium. acs.org The synthesis of piperidinium-functionalized polymers is a key strategy for producing stable and highly conductive AEMs. rsc.org

This compound serves as a key reagent in the synthesis of these advanced AEMs. The compound can be used to introduce N-methylpiperidinium cations onto a polymer backbone through a quaternization reaction, such as the Menschutkin reaction. acs.org In this process, the nitrogen atom of an amine-containing polymer or a polymer that has been pre-functionalized with amine groups attacks the electrophilic carbon of the bromomethyl group on this compound. This forms a stable covalent bond and attaches the piperidinium (B107235) cation to the polymer.

Alternatively, a polymer backbone containing halide groups, such as poly(vinylbenzyl chloride), can be directly reacted with 1-methylpiperidine. However, the use of this compound allows for the functionalization of polymers containing nucleophilic groups, offering a different synthetic route. The resulting piperidinium-functionalized polymers exhibit distinct phase-separated morphologies, which are crucial for efficient ion transport and lead to high hydroxide (B78521) conductivity. rsc.orgresearchgate.net Membranes fabricated from these polymers have shown excellent durability, retaining a high percentage of their initial conductivity after prolonged exposure to concentrated alkaline solutions at elevated temperatures. rsc.org

The development of these materials represents a significant step toward creating the highly stable and conductive AEMs needed for the next generation of alkaline energy devices. acs.org

Table 1: Performance Characteristics of Piperidinium-Functionalized Anion Exchange Membranes

This table presents data on various piperidinium-based AEMs to illustrate the typical performance achieved with this class of materials.

| Membrane Type | Ion Exchange Capacity (IEC) (meq/g) | Hydroxide Conductivity (mS/cm) | Operating Temperature (°C) | Alkaline Stability | Reference |

|---|---|---|---|---|---|

| Long Side-Chain Piperidinium (LSCPi) | 1.57 | 29.0 | 20 | 98% conductivity retention after 560h in 1 M NaOH at 80°C | rsc.org |

| Poly(biphenyl piperidinium) (PBP-6-Pip) | Not Specified | 117.1 | 80 | >84% conductivity retention after 1500h in 2 M NaOH at 80°C | researchgate.net |

| Crosslinked Poly(ethylene piperidinium) (PEP80-20PS) | Not Specified | 354.3 | 80 | 84.7% stability after 35 days in aqueous KOH | researchgate.net |

| γ-Amine-Piperidinium Polystyrene (P-AP-Ca) | Not Specified | High | 80 | Stable for 6,000h in 1 M NaOD/CD₃OD/D₂O | acs.org |

Scaffold for Pseudopeptide Synthesis

In the field of medicinal chemistry and drug design, peptidomimetics are compounds that are designed to mimic the structure and function of natural peptides. These molecules are of great interest because they can overcome the inherent limitations of using peptides as drugs, such as poor metabolic stability and low oral bioavailability. A common strategy in the design of peptidomimetics is the use of a rigid or semi-rigid molecular scaffold to which functional groups (pharmacophores) can be attached in a specific spatial orientation, mimicking the side chains of amino acids in a peptide. nih.gov

The piperidine ring is considered a "privileged scaffold" in pharmaceutical research. thieme-connect.comthieme-connect.com Its six-membered heterocyclic structure is found in a vast number of natural products and approved pharmaceutical agents. acs.org The chair-like conformation of the piperidine ring allows for the precise positioning of substituents in axial and equatorial positions, making it an ideal template for constructing complex molecules designed to interact with biological targets like proteins and enzymes. nih.govresearchgate.net

This compound is a versatile building block for the synthesis of such piperidine-based scaffolds. The reactive bromomethyl group at the 3-position provides a convenient handle for introducing a wide variety of substituents through nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the piperidine core to optimize binding affinity and biological activity. The chiral nature of a substituted piperidine ring can also be crucial for its biological function, and using chiral piperidine scaffolds is a promising strategy in drug discovery. thieme-connect.comthieme-connect.com While direct synthesis of a specific pseudopeptide using this compound is not detailed in the provided search results, its utility as a reactive intermediate for creating such complex molecular architectures is clear from the established importance of piperidine scaffolds in peptidomimetic design. nih.govacs.org

Use in Bromine Sequestering Applications

Based on a review of the available scientific literature, there is no specific information regarding the application of this compound in bromine sequestering or scavenging applications.

Stereochemical Considerations in the Synthesis and Transformations of 3 Bromomethyl 1 Methylpiperidine

Chiral Synthesis of Enantiomerically Pure Derivatives

The synthesis of enantiomerically pure derivatives of 3-(bromomethyl)-1-methylpiperidine is of significant interest due to the prevalence of chiral piperidine (B6355638) scaffolds in a vast array of natural products and pharmaceutical agents. niscpr.res.inacs.org Achieving high levels of enantiopurity often requires sophisticated asymmetric synthetic strategies.

Multiple strategies have been developed for the asymmetric synthesis of substituted piperidines. One common approach involves the use of a chiral pool, starting from readily available enantiopure materials like amino acids. For instance, L-glutamic acid can be converted into enantiomerically pure 3-(N-Boc amino) piperidine derivatives through a multi-step sequence involving esterification, Boc-protection, reduction, tosylation, and cyclization. niscpr.res.in

Another powerful strategy is the catalytic asymmetric synthesis, which employs chiral catalysts to induce enantioselectivity in reactions that would otherwise produce a racemic mixture. acs.orgsnnu.edu.cn Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine (B92270) derivatives have been shown to produce enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. acs.orgsnnu.edu.cn This method offers a versatile route to a variety of enantiomerically enriched 3-piperidines. acs.org

Ring-closing metathesis (RCM) has also been employed as a key step in the asymmetric synthesis of substituted piperidines. researchgate.net This method involves the formation of a cyclic olefin from a diene precursor, often with high stereocontrol. Furthermore, asymmetric "clip-cycle" approaches, combining cross-metathesis with an intramolecular asymmetric aza-Michael cyclization, have been developed for the synthesis of 3-spiropiperidines. rsc.orgwhiterose.ac.uk

A stereoselective three-component vinylogous Mannich-type reaction has been developed, which mimics the biosynthesis of piperidine alkaloids. This method utilizes a chiral α-methyl benzylamine (B48309) to control the stereochemistry, leading to chiral dihydropyridinone intermediates that can be further elaborated into various piperidine derivatives. rsc.org

Chiral auxiliaries, catalysts, and ligands play a pivotal role in directing the stereochemical outcome of reactions to produce enantiomerically pure piperidine derivatives.

Chiral Auxiliaries: These are chiral molecules that are temporarily incorporated into the substrate to direct a subsequent stereoselective transformation. After the desired reaction, the auxiliary is removed. For example, chiral α-methyl benzylamines have been used as chiral auxiliaries in vinylogous Mannich reactions to synthesize chiral dihydropyridinones. rsc.org Phenylglycinol-derived lactams have also served as effective chiral auxiliaries for the enantioselective synthesis of various piperidine alkaloids. acs.org

Chiral Catalysts: These are chiral molecules that accelerate a chemical reaction and induce enantioselectivity without being consumed in the process. Chiral phosphoric acids have emerged as versatile catalysts for asymmetric intramolecular aza-Michael cyclizations, leading to enantioenriched piperidines. whiterose.ac.uk Rhodium complexes with chiral ligands are effective for asymmetric reductive Heck reactions. acs.orgsnnu.edu.cn Planar-chiral rhodium(III) catalysts have also been developed for enantioselective C-H activation reactions. nih.gov Furthermore, chiral vanadyl methoxide (B1231860) complexes have been utilized in the asymmetric 1,2-oxytrifluoromethylation of styrenes. nih.gov

Chiral Ligands: These are chiral molecules that coordinate to a metal center to form a chiral catalyst. The stereochemical information from the ligand is transferred to the substrate during the catalytic cycle. A variety of chiral ligands, including bidentate 1,2-amino alcohols and tridentate Schiff bases, have been synthesized and evaluated in metal-catalyzed asymmetric reactions. sfu.ca The choice of ligand is crucial for achieving high enantioselectivity. For instance, in rhodium-catalyzed asymmetric carbometalation, different chiral ligands can lead to varying levels of enantiomeric excess. acs.orgsnnu.edu.cn

| Strategy | Key Features | Example Application | Reference(s) |

| Chiral Pool Synthesis | Utilizes readily available enantiopure starting materials. | Synthesis of 3-(N-Boc amino) piperidines from L-glutamic acid. | niscpr.res.in |

| Catalytic Asymmetric Synthesis | Employs chiral catalysts to induce enantioselectivity. | Rh-catalyzed asymmetric reductive Heck reaction for 3-substituted piperidines. | acs.orgsnnu.edu.cn |

| Ring-Closing Metathesis (RCM) | Forms cyclic olefins from diene precursors. | Asymmetric synthesis of substituted piperidines. | researchgate.net |

| Asymmetric "Clip-Cycle" | Combines cross-metathesis and aza-Michael cyclization. | Synthesis of 3-spiropiperidines. | rsc.orgwhiterose.ac.uk |

| Vinylogous Mannich Reaction | Mimics biosynthetic pathways using chiral auxiliaries. | Synthesis of chiral dihydropyridinones. | rsc.org |

Diastereoselectivity in Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are a common strategy for constructing the piperidine ring. When the substrate contains one or more stereocenters, the cyclization can lead to the formation of multiple diastereomers. Controlling the diastereoselectivity of these reactions is crucial for synthesizing a single, desired stereoisomer.

For instance, the intramolecular Mizoroki-Heck annulation of cyclopentenyl-tethered 2-bromo-N-methylanilines has been shown to produce N-methylspiroindolines with high diastereoselectivity (>98%). nih.gov This high level of control is attributed to the energy difference between the diastereomeric transition states of the migratory insertion step. nih.gov Similarly, the electrophile-induced ring closure of 1-tert-butyl-2-(allyloxymethyl)aziridine with bromine proceeds diastereoselectively to yield cis-3,5-di(bromomethyl)-4-tert-butylmorpholine. nih.gov

The diastereoselectivity of intramolecular cyclizations can be influenced by various factors, including the choice of catalyst, solvent, and the nature of the substituents on the starting material. In the synthesis of 3,3-dimethylazetidines via an iodine-mediated intramolecular cyclization of γ-prenylated amines, high diastereoselectivity was achieved. rsc.org

Retention and Inversion of Configuration During Nucleophilic Substitution

Nucleophilic substitution reactions at a chiral center can proceed with either retention or inversion of the stereochemical configuration. The outcome is dependent on the reaction mechanism.

The S_N2 (substitution nucleophilic bimolecular) reaction is a concerted, single-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.com This mechanism invariably leads to an inversion of configuration at the chiral center, a phenomenon known as Walden inversion. masterorganicchemistry.comlibretexts.orgunizin.org Therefore, in a nucleophilic substitution on a chiral derivative of this compound that proceeds via an S_N2 mechanism, the stereochemistry at the carbon bearing the bromine atom will be inverted.

Conversely, the S_N1 (substitution nucleophilic unimolecular) reaction proceeds through a two-step mechanism involving the formation of a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a racemic or near-racemic mixture of products. However, complete racemization is not always observed, and sometimes a slight excess of the inversion product is formed.

The choice between an S_N1 and S_N2 pathway is influenced by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. For a primary halide like this compound, the S_N2 mechanism is generally favored, leading to inversion of configuration. youtube.comvanderbilt.edu

Memory of Chirality (MOC) Phenomena in Related Systems

Memory of chirality (MOC) is a fascinating stereochemical phenomenon where the chiral information of a substrate is retained in the product, even though the reaction proceeds through an intermediate that has lost the original stereocenter. scripps.eduprinceton.edu This occurs when a conformationally chiral intermediate is formed and reacts faster than it racemizes. scripps.eduprinceton.edu

While direct studies on MOC in this compound are not extensively reported, this phenomenon has been observed in the asymmetric synthesis of related piperidine systems. For example, the intramolecular S_N2' cyclization of α-amino ester enolates has been shown to provide piperidine derivatives with excellent diastereo- and enantioselectivity via a memory of chirality effect. nih.govresearchgate.net The chirality of the starting material is preserved in a transient, axially chiral enolate intermediate. scripps.edunih.govresearchgate.net

The requirements for a successful MOC reaction include the enantioselective formation of a conformationally chiral intermediate from a chiral starting material, a slow rate of racemization of this intermediate, and a fast reaction of the intermediate to form the product. scripps.edu This concept has been successfully applied in enolate chemistry to achieve asymmetric synthesis without the need for external chiral sources during the key bond-forming step. princeton.edu The study of MOC provides valuable insights into the dynamic behavior of reactive intermediates and offers a powerful tool for stereocontrolled synthesis.

Advanced Spectroscopic and Computational Approaches for Structural and Mechanistic Elucidation

Spectroscopic Characterization for Structural Confirmation and Purity Assessment

Spectroscopic techniques are fundamental in verifying the chemical structure and determining the purity of 3-(Bromomethyl)-1-methylpiperidine. Methods such as Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) offer detailed information about the molecule's atomic arrangement and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays distinct signals corresponding to the different sets of protons in the molecule. A multiplet observed in the range of δ 3.45–3.25 ppm is attributed to the two protons of the N-CH₂-C group within the piperidine (B6355638) ring. A singlet appears at δ 2.90 ppm, representing the three protons of the N-methyl group. The two protons of the bromomethyl group (CH₂Br) are observed as a doublet at δ 2.35 ppm with a coupling constant of J = 7.2 Hz. The remaining six protons of the piperidine ring produce a multiplet between δ 1.80 and 1.40 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. Key chemical shifts include a signal at δ 54.2 ppm for the N-methyl carbon (N-CH₃). The carbon at the 3-position of the piperidine ring (C3) resonates at δ 44.8 ppm, while the carbon of the bromomethyl group (CH₂Br) appears at δ 33.1 ppm. The other carbon atoms of the piperidine ring are found in the δ 25.5–22.3 ppm range.

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] | Assignment |

|---|---|---|---|---|

| 3.45–3.25 | m | 2H | - | N–CH₂–C (piperidine ring) |

| 2.90 | s | 3H | - | N–CH₃ |

| 2.35 | d | 2H | 7.2 | CH₂Br |

| 1.80–1.40 | m | 6H | - | Piperidine ring |

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 54.2 | N–CH₃ |

| 44.8 | C3 |

| 33.1 | CH₂Br |

| 25.5–22.3 | Piperidine carbons |

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that can determine the absolute configuration of chiral molecules in solution. americanlaboratory.combyopera.com This method measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. byopera.com For a molecule like this compound, which is chiral at the C3 position, VCD can be a powerful tool.

The process involves comparing the experimental VCD spectrum of a sample with the theoretical spectrum calculated using quantum chemical methods, such as Density Functional Theory (DFT). americanlaboratory.comrsc.org A good correlation between the signs and relative intensities of the major VCD bands in the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry (R or S configuration). americanlaboratory.com This technique is particularly valuable when obtaining single crystals for X-ray crystallography is challenging. americanlaboratory.com Studies on similar chiral piperidine derivatives have demonstrated the sensitivity of VCD to subtle changes in molecular geometry and intermolecular interactions, highlighting its utility in detailed structural analysis. researchgate.net

Computational Chemistry for Mechanistic Insights and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful avenue for investigating the reaction mechanisms, transition states, and rate-limiting steps involving this compound. These theoretical approaches provide a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. unimib.it It has been widely applied to study the reaction pathways of various organic molecules, including piperidine derivatives. nih.govrsc.org For this compound, DFT calculations can be employed to model its synthesis, such as the bromination of 1-methyl-3-methylpiperidine, or its subsequent reactions, like nucleophilic substitutions.

By calculating the energies of reactants, intermediates, transition states, and products, DFT can map out the potential energy surface of a reaction. This allows for the identification of the most favorable reaction pathway. For instance, in the synthesis of related compounds, DFT has been used to investigate the mechanism of ring-closure reactions and cycloadditions. acs.orgpku.edu.cn Such calculations can elucidate the step-by-step process of bond breaking and formation, providing a detailed picture of the reaction mechanism. acs.org

Modeling of Transition States and Rate-Limiting Steps

The step with the highest activation energy is typically the rate-limiting step. varsitytutors.com For reactions involving this compound, such as its formation or its use in synthesizing more complex molecules, computational modeling can predict which step is the slowest. For example, in a multi-step synthesis, DFT could determine whether the initial bromination or a subsequent substitution is rate-limiting. This information is invaluable for optimizing reaction conditions to improve yield and reaction speed. Studies on related systems have shown that DFT can accurately predict activation energies and identify rate-determining steps in complex reaction sequences. pku.edu.cnnih.gov

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's increasing focus on green chemistry is expected to drive the development of more eco-friendly methods for synthesizing 3-(bromomethyl)-1-methylpiperidine. Current research in related areas suggests a move away from traditional brominating agents, which can be hazardous and produce stoichiometric amounts of waste. Future synthetic strategies are likely to involve catalytic approaches that utilize less toxic reagents and generate fewer byproducts. For instance, the use of enzymatic or chemoenzymatic methods for the selective functionalization of the piperidine (B6355638) ring could offer a highly efficient and environmentally friendly alternative. Furthermore, the exploration of flow chemistry for the synthesis of this compound could lead to improved safety, scalability, and resource efficiency.

Exploration of Novel Reactivity Modes and Functional Group Transformations for the Bromomethyl Moiety

The bromomethyl group in this compound is a versatile synthetic handle, and future research will likely uncover novel reactivity modes and transformations. While it is a classic substrate for nucleophilic substitution reactions, emerging research may focus on its participation in transition-metal-catalyzed cross-coupling reactions. This could enable the direct introduction of a wide range of functional groups, including aryl, heteroaryl, and alkyl moieties, at the 3-position of the piperidine ring. Additionally, the development of new methods for the radical functionalization of the bromomethyl group could provide access to previously inaccessible derivatives. The exploration of photoredox catalysis in this context is a particularly promising avenue, offering mild reaction conditions and high functional group tolerance.

Design and Synthesis of Advanced Materials Incorporating the Piperidine Scaffold

The unique structural and electronic properties of the piperidine scaffold make it an attractive building block for the design of advanced materials. Future research is anticipated to leverage this compound in the synthesis of novel polymers, dendrimers, and supramolecular assemblies. For example, its incorporation into polymer backbones could lead to materials with tailored thermal, mechanical, and optical properties. The quaternization of the piperidine nitrogen could also be exploited to create charged polymers for applications in ion-exchange membranes or as antimicrobial agents. Furthermore, the functionalization of the bromomethyl group with chromophores or fluorophores could result in the development of new sensory materials for the detection of specific analytes.

Integration with Automated Synthesis and High-Throughput Experimentation for Library Generation

The increasing demand for new drug candidates and functional molecules has spurred the development of automated synthesis and high-throughput experimentation (HTE) platforms. The structural simplicity and synthetic versatility of this compound make it an ideal starting material for the generation of large and diverse chemical libraries. Future research will likely focus on integrating the synthesis of its derivatives into automated workflows, allowing for the rapid and efficient exploration of chemical space. This approach, combined with HTE, will enable the screening of thousands of compounds for biological activity or material properties, accelerating the discovery of new leads and functional materials.

Application in Chemical Biology Tools and Probes (focusing on synthetic accessibility and utility)

The piperidine motif is a common feature in many biologically active molecules, making this compound an attractive scaffold for the development of chemical biology tools and probes. Its synthetic accessibility allows for the straightforward introduction of reporter groups, such as fluorescent dyes or affinity tags, via the bromomethyl handle. Future research is expected to focus on the design and synthesis of probes for studying the localization, trafficking, and interactions of specific proteins or other biomolecules. For example, by attaching a fluorescent moiety, researchers could visualize the distribution of a target protein within a cell. Moreover, the incorporation of photoreactive groups could enable the development of photoaffinity probes for identifying the binding partners of piperidine-containing drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.